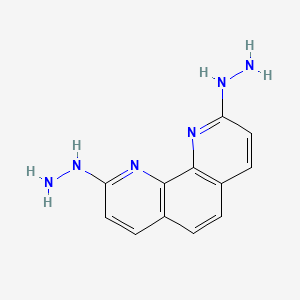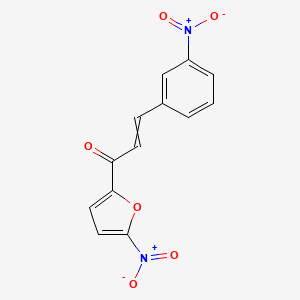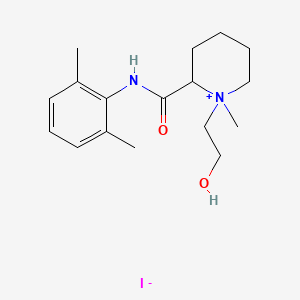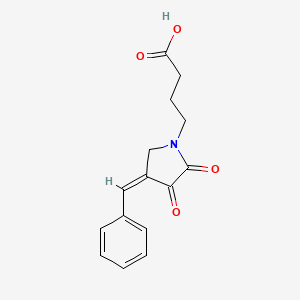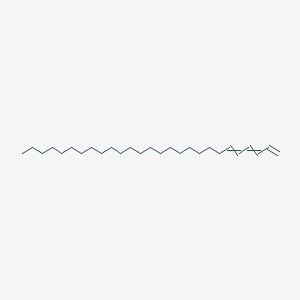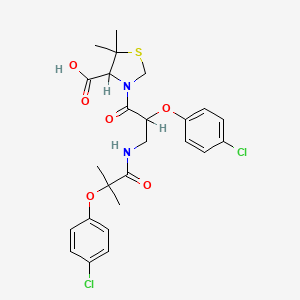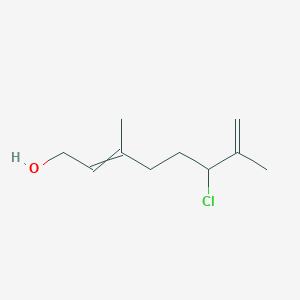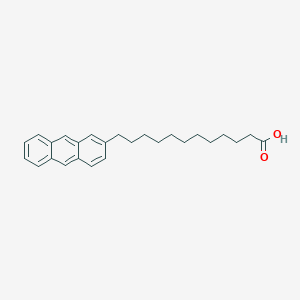
12-(2-Anthryl)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(2-Anthryl)dodecanoic acid is a specialized organic compound that features an anthracene moiety attached to a dodecanoic acid chain. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and aliphatic systems. The presence of the anthracene group imparts specific photophysical and chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-Anthryl)dodecanoic acid typically involves the introduction of the anthracene group to the dodecanoic acid chain. One common method is through a Friedel-Crafts acylation reaction, where anthracene is reacted with a dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
12-(2-Anthryl)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 12-(2-Anthryl)dodecanol or 12-(2-Anthryl)dodecane.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
12-(2-Anthryl)dodecanoic acid has several applications in scientific research:
Chemistry: Used as a probe in fluorescence studies due to its photophysical properties.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 12-(2-Anthryl)dodecanoic acid is largely dependent on its interaction with molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions are mediated through non-covalent forces such as π-π stacking, hydrophobic interactions, and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid: A saturated fatty acid with a 12-carbon chain, lacking the anthracene group.
Anthracene: A polycyclic aromatic hydrocarbon without the dodecanoic acid chain.
12-Hydroxydodecanoic acid: A hydroxylated derivative of dodecanoic acid.
Uniqueness
12-(2-Anthryl)dodecanoic acid is unique due to the combination of the anthracene and dodecanoic acid moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various research fields.
Propriétés
Numéro CAS |
73693-27-3 |
|---|---|
Formule moléculaire |
C26H32O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
12-anthracen-2-yldodecanoic acid |
InChI |
InChI=1S/C26H32O2/c27-26(28)15-9-7-5-3-1-2-4-6-8-12-21-16-17-24-19-22-13-10-11-14-23(22)20-25(24)18-21/h10-11,13-14,16-20H,1-9,12,15H2,(H,27,28) |
Clé InChI |
BKCMSEAVYRRSQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


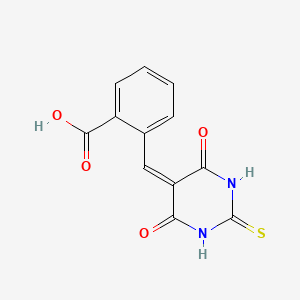
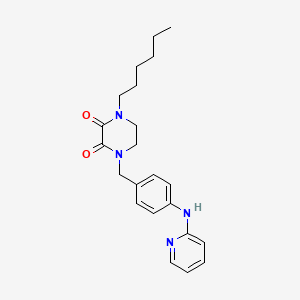
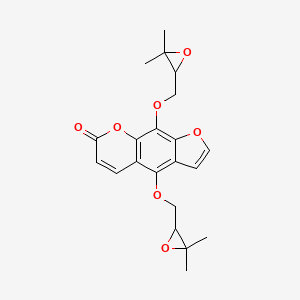
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
